Its molecular weight is 226.3 .
3-Benzothiazol-2-yl-phenylamine, also known as 3-(1,3-benzothiazol-2-yl)aniline, is a compound characterized by its benzothiazole and phenylamine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is CHNS, with a molecular weight of approximately 226.3 g/mol. It is classified under the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure.
3-Benzothiazol-2-yl-phenylamine can be synthesized through various chemical pathways involving the condensation of benzothiazole derivatives with anilines. It is primarily utilized in the fields of organic chemistry and medicinal chemistry for its diverse applications. The compound is classified as a heterocyclic aromatic amine, which plays a significant role in the development of pharmaceuticals and agrochemicals.
The synthesis of 3-benzothiazol-2-yl-phenylamine typically involves several key steps:
The industrial production may utilize optimized methods such as continuous flow reactors and advanced purification techniques like recrystallization and chromatography to achieve higher yields and purity.
The molecular structure of 3-benzothiazol-2-yl-phenylamine can be represented using various chemical notations:
The compound features a benzothiazole ring fused with an aniline group, which contributes to its unique chemical properties and potential biological activities.
3-Benzothiazol-2-yl-phenylamine can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The mechanism of action for 3-benzothiazol-2-yl-phenylamine involves its interaction with various biological targets:
Research indicates that structural modifications can enhance its binding affinity to targets such as vascular endothelial growth factor receptors (VEGFR), making it a candidate for further development in cancer therapeutics .
The physical properties of 3-benzothiazol-2-yl-phenylamine include:
Chemical properties include its reactivity towards oxidation and reduction reactions, which are critical for its application in synthetic organic chemistry.
3-Benzothiazol-2-yl-phenylamine has a wide range of applications across various fields:
Research continues to explore its potential therapeutic effects, particularly in developing new treatments for diseases such as cancer and tuberculosis .
Microwave irradiation (MWI) has revolutionized the synthesis of benzothiazole-phenylamine derivatives by enabling rapid cyclization and coupling reactions. This technique reduces reaction times from hours to minutes while improving yields by 15–30% compared to conventional heating. For example, 6-acyl-1,3-benzothiazol-2(3H)-one derivatives are synthesized in <10 minutes under MWI (300–500 W) versus >5 hours via traditional reflux methods [1] [4]. Key advantages include: Homogeneous Energy Distribution: MWI eliminates thermal gradients, suppressing side products like hydrolyzed intermediates [4] [5]. Solvent Flexibility: Reactions proceed efficiently in polar solvents (DMF, ethanol) or solventless systems, aligning with green chemistry principles [4] [5]. Scaffold Diversity: MWI facilitates the synthesis of complex analogs, including 5-chloro and 6-acyl-substituted benzothiazoles, through controlled temperature modulation (80–120°C) [1] [2].
Table 1: Microwave vs. Conventional Synthesis of Benzothiazole Derivatives
Reaction Type | MWI Conditions | Yield (%) | Conventional Yield (%) | Time Reduction |
---|---|---|---|---|
Cyclization | 300 W, 9 min, EtOH | 88–91 | 70–75 (10 h reflux) | 98% |
Amide Coupling | 80°C, 20 min, DCM | 76 | 60 (12 h stirring) | 97% |
Chloro-Substitution | 450 W, 15 min, solvent-free | 92 | 78 (8 h) | 97% |
Amide bond formation between benzothiazole amines and carboxylic acids employs coupling agents to achieve high regioselectivity: Carbodiimide-Mediated Catalysis: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous DCM affords >75% yield in 20 minutes under MWI. This method suppresses racemization during condensation with N-Boc-piperidine carboxylic acid [2] [7]. PyBOP Efficiency: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enables room-temperature amidation in DMF/DIEA, crucial for acid-sensitive benzothiazole analogs. Yields exceed 85% with minimal epimerization [7]. Catalyst-Free Approaches: Under MWI, 2-cyanomethylbenzothiazole condenses with 2-hydroxybenzaldehydes without catalysts, forming coumarin-benzothiazole hybrids via Knoevenagel cyclization [8].
Purification of 3-benzothiazol-2-yl-phenylamine derivatives requires orthogonal techniques: Chromatography: Flash chromatography (0–50% ethyl acetate/hexane) resolves regioisomers, while reverse-phase HPLC purifies hydrophilic analogs (>95% purity) [2] [6]. Crystallization: DMF/water recrystallization yields analytically pure solids, validated by melting-point consistency (e.g., 238–240°C for benzothiazole-piperidinamides) [2] [8].
Characterization leverages advanced spectroscopic methods: NMR Signatures: Distinct ¹H NMR peaks include: - C4-H: δ 9.10–9.20 ppm (coumarin-benzothiazoles) - C5-H: δ 8.10–8.20 ppm - C2/C2': ¹³C NMR δ 160 ppm [8]. Mass Spectrometry: EI-MS confirms molecular ions (e.g., m/z 281 for C₁₆H₁₁N₂O₂S⁺), with no fragmentation under optimized conditions [8]. Thermal Analysis: TGA reveals decomposition temperatures >300°C, indicating suitability for high-temperature applications [8].
Table 2: Thermal Stability of Benzothiazole-Phenylamine Derivatives
Compound | Decomposition Onset (°C) | Char Yield at 600°C (%) |
---|---|---|
3-Benzothiazol-2-ylcoumarin | 310 | 45 |
6-Methoxy analog | 295 | 38 |
6-Amino analog | 325 | 50 |
Conventional synthesis of benzothiazole-phenylamines faces limitations in energy efficiency and waste generation: Reaction Metrics: Traditional reflux methods require 5–15 hours (yields 60–78%), while MWI completes reactions in 5–30 minutes (yields 85–92%). This reduces energy consumption by >40-fold [1] [4] [5]. Solvent Waste: Classical routes use >50 mL/g solvent (toluene, xylene), whereas MWI-assisted solventless or aqueous reactions minimize waste to <5 mL/g [4] [5]. Atom Economy: MWI-enhanced cyclizations achieve near-quantitative atom utilization (e.g., 95% for benzothiazole-coumarin formation) versus 70–80% in stepwise approaches [5] [8].
Green chemistry advantages of MWI include: E-factor Reduction: Solvent-free MWI lowers E-factors (kg waste/kg product) from >25 to <2 [4]. Catalyst Recyclability: SiO₂-MnO₂ matrices in MWI-mediated heterocyclization are reused ≥5 times without yield loss [5]. Renewable Solvents: Ethanol/water mixtures under MWI yield 90% pure products vs. 75% in DMF-conventional routes [8].
Table 3: Environmental Impact Assessment of Synthetic Routes
Parameter | Traditional Method | MWI Green Route | Improvement |
---|---|---|---|
Reaction Time | 5–15 h | 5–30 min | 95% shorter |
Energy Consumption | 500–800 kJ/mol | 10–20 kJ/mol | 40-fold less |
Organic Solvent Volume | 50–100 mL/g | 0–5 mL/g | >90% reduction |
E-factor | 25–30 | 1.5–2.0 | 92% lower |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7